ethyl 2-(9H-purin-6-ylthio)propanoate
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Overview
Description
Ethyl 2-(9H-purin-6-ylthio)propanoate is a chemical compound with the molecular formula C10H12N4O2S and a molecular weight of 252.297 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids like DNA and RNA.
Preparation Methods
The synthesis of ethyl 2-(9H-purin-6-ylthio)propanoate typically involves the reaction of 6-mercaptopurine with ethyl 2-bromopropanoate under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Ethyl 2-(9H-purin-6-ylthio)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Scientific Research Applications
Ethyl 2-(9H-purin-6-ylthio)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(9H-purin-6-ylthio)propanoate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to a decrease in the synthesis of nucleotides and nucleic acids. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Ethyl 2-(9H-purin-6-ylthio)propanoate can be compared with other purine derivatives, such as:
6-Mercaptopurine: A well-known anticancer and immunosuppressive agent.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Allopurinol: A medication used to treat gout and hyperuricemia.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C10H12N4O2S |
---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
ethyl 2-(7H-purin-6-ylsulfanyl)propanoate |
InChI |
InChI=1S/C10H12N4O2S/c1-3-16-10(15)6(2)17-9-7-8(12-4-11-7)13-5-14-9/h4-6H,3H2,1-2H3,(H,11,12,13,14) |
InChI Key |
QVAYDLOUQXOGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
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